molecular formula C28H27N3O5S B11453798 N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide

N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide

Cat. No.: B11453798
M. Wt: 517.6 g/mol
InChI Key: BJBJJEUDUAXKRQ-UHFFFAOYSA-N
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Description

N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including a benzodioxin ring, an indole moiety, and a methoxybenzamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with various reagents to introduce the carbamoyl and sulfanyl groups. The final step involves the coupling of the indole moiety with the methoxybenzamide group under specific conditions, such as the use of N,N-dimethylformamide (DMF) as a solvent and lithium hydride (LiH) as a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions, such as catalytic hydrogenation, can be employed to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like palladium on carbon (Pd/C), and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[3-({[(2,3-Dihydro-1,4-benzodioxin-6-YL)carbamoyl]methyl}sulfanyl)-1H-indol-1-YL]ethyl}-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cognitive function . The exact pathways and molecular interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methoxybenzamide

InChI

InChI=1S/C28H27N3O5S/c1-34-23-9-5-3-7-21(23)28(33)29-12-13-31-17-26(20-6-2-4-8-22(20)31)37-18-27(32)30-19-10-11-24-25(16-19)36-15-14-35-24/h2-11,16-17H,12-15,18H2,1H3,(H,29,33)(H,30,32)

InChI Key

BJBJJEUDUAXKRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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